1-O-Hexadecyl-2-O-methyl-rac-glycerol
Overview
Description
1-O-Hexadecyl-2-O-methyl-rac-glycerol is a chemical compound known for its role as an inhibitor of protein kinase C. This compound has a molecular formula of C20H42O3 and a molecular weight of 330.55 g/mol . It is primarily used in scientific research and has shown potential in various biological applications.
Mechanism of Action
Target of Action
The primary target of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades .
Mode of Action
This compound acts as an inhibitor of PKC . By inhibiting PKC, it can prevent the phosphorylation of target proteins, thereby altering the signaling pathways that rely on PKC .
Biochemical Pathways
The inhibition of PKC by this compound affects various biochemical pathways. One notable pathway is the respiratory burst in human neutrophils . The respiratory burst is a rapid release of reactive oxygen species (ROS) from different types of cells. It is an essential component of the immune response .
Pharmacokinetics
Its molecular weight (33055) and predicted properties such as boiling point (4306±250 °C) and density (0895±006 g/cm3) suggest that it may have good bioavailability .
Result of Action
The inhibition of PKC by this compound can lead to various molecular and cellular effects. For instance, it can inhibit the respiratory burst in human neutrophils, which may affect the immune response .
Biochemical Analysis
Biochemical Properties
1-O-Hexadecyl-2-O-methyl-rac-glycerol plays a significant role in biochemical reactions. It is an inhibitor of protein kinase C . Protein kinase C is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Cellular Effects
In terms of cellular effects, this compound inhibits the respiratory burst in human neutrophils . This inhibition can result in various biological effects.
Molecular Mechanism
The molecular mechanism of this compound is primarily through its inhibition of protein kinase C. Protein kinase C is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Preparation Methods
The synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol typically involves the esterification of glycerol derivatives. One common synthetic route includes the reaction of hexadecyl alcohol with methyl glycidyl ether under acidic conditions to form the desired product . The reaction conditions often involve the use of solvents such as chloroform and methanol, and the process is monitored using thin-layer chromatography (TLC) . Industrial production methods may vary, but they generally follow similar principles of esterification and purification.
Chemical Reactions Analysis
1-O-Hexadecyl-2-O-methyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-O-Hexadecyl-2-O-methyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Medicine: Its inhibitory effect on protein kinase C has potential therapeutic implications, particularly in diseases where protein kinase C is dysregulated.
Comparison with Similar Compounds
1-O-Hexadecyl-2-O-methyl-rac-glycerol is unique due to its specific inhibitory action on protein kinase C. Similar compounds include:
1-O-Hexadecyl-2-O-acetyl-rac-glycerol: Another inhibitor of protein kinase C, but with different ester groups.
1-O-Hexadecyl-2-O-propionyl-rac-glycerol: Similar in structure but with a propionyl group instead of a methyl group. These compounds share similar biological activities but differ in their chemical properties and specific applications.
Properties
IUPAC Name |
3-hexadecoxy-2-methoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWCMDFDFNRKGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70912020 | |
Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111188-59-1 | |
Record name | 1-O-Hexadecyl-2-O-methylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: HMG is a potent and specific inhibitor of protein kinase C (PKC) [, , , ]. PKC is a family of enzymes involved in various cellular processes, including signal transduction, cell growth, and apoptosis. HMG binds to the regulatory domain of PKC, preventing its activation and downstream signaling [].
A: Research indicates that HMG preferentially sensitizes NF1-deficient cells to apoptosis []. This effect is linked to the persistent mitotic arrest triggered by HMG in these cells. Specifically, HMG leads to the activation of Ral A, followed by the phosphorylation and nuclear translocation of Chk1. Silencing Ral A disrupts this cascade, reducing apoptosis [].
A: HMG has been shown to inhibit IL-2-dependent survival in T lymphocytes by blocking the transient activation of inactive membrane-associated PKC []. Additionally, HMG inhibits plasmin-mediated chemotaxis in human monocytes [, ]. This effect is thought to be due to HMG's inhibition of PKC, a key enzyme in the cGMP-dependent pathway activated by plasmin during chemotaxis [, ].
A: Yes. For example, 1,3-dioctanoylglycerol and 1-O-hexadecyl-2-acetyl-rac-glycerol are diacylglycerols (DAGs) that, unlike HMG, can stimulate phospholipase A2 and acrosomal exocytosis in ram spermatozoa []. This difference suggests that the specific structural features of HMG are crucial for its inhibitory effect on PKC and its downstream consequences.
A: Studies show that HMG can induce apoptosis in human tumor cell lines harboring activating mutations in the p21Ras protein []. This effect is dependent on the continued expression and activity of the mutated p21Ras and involves mitochondrial dysregulation leading to a loss of mitochondrial membrane potential [].
A: Yes, a study using a nude mouse MIA-PaCa-2 xenograft model, representing a human pancreatic tumor with a mutated Ki-ras allele, demonstrated that HMG significantly reduced tumor growth in vivo [].
A: Research suggests that PITPs and PKC make independent contributions to maintaining a phosphorylation state necessary for secretory competence in rat mast cells []. While HMG inhibits PKC, exogenous PITPs can delay the "run-down" of secretory responsiveness by supplying substrates for phosphorylation, indicating their separate but crucial roles in this process [].
A: This finding suggests the potential existence of two PAF receptor subtypes with distinct downstream signaling pathways []. Further research on these subtypes could lead to a better understanding of the role of PAF in various physiological and pathological processes and may facilitate the development of more selective therapeutic agents.
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